molecular formula C10H15N3OS2 B2374784 N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391875-54-0

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2374784
CAS RN: 391875-54-0
M. Wt: 257.37
InChI Key: MYLTYMFLFWHJBA-UHFFFAOYSA-N
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Description

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H15N3OS2. It has a molecular weight of 257.4 g/mol . This compound is versatile and has immense potential for scientific exploration.


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a carboxamide group, and a 1,3,4-thiadiazole ring substituted with a sec-butylthio group . The InChI string of the compound is InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.4 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its relative hydrophobicity. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 257.06565446 g/mol. The topological polar surface area is 108 Ų. The compound has a heavy atom count of 16 and a complexity of 260 .

Scientific Research Applications

properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLTYMFLFWHJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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